Product packaging for gamma-Methylene-gamma-butyrolactone(Cat. No.:CAS No. 10008-73-8)

gamma-Methylene-gamma-butyrolactone

Cat. No.: B154411
CAS No.: 10008-73-8
M. Wt: 98.1 g/mol
InChI Key: SIFBVNDLLGPEKT-UHFFFAOYSA-N
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Description

gamma-Methylene-gamma-butyrolactone (CAS 10008-73-8) is a high-purity liquid lactone serving as a versatile building block in organic synthesis and biomedical research. This compound features an α,β-unsaturated carbonyl system, which allows it to form covalent adducts with nucleophilic residues on diverse biomolecules, a property central to its bioactivity . Recent research has highlighted its significance in agricultural chemistry, where its derivatives have demonstrated excellent antiviral activity against the Tobacco Mosaic Virus (TMV) and specific antifungal activity against pathogens like Valsa mali and Fusarium graminearum . The mechanism of action for these derivatives involves binding directly to the viral coat protein, disrupting the self-assembly of virus particles, and inhibiting fungal growth . Furthermore, α-methylene-γ-butyrolactone derivatives of substituted nucleic acid bases have shown significant antitumor activity in experimental models, with a mechanism that involves the strong inhibition of active transport and translation processes in tumor cells . This core structure is also a key component in the synthesis of complex natural products and is utilized in the development of novel polymerization reactions for creating specialized polymers . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O2 B154411 gamma-Methylene-gamma-butyrolactone CAS No. 10008-73-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylideneoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFBVNDLLGPEKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50142924
Record name Dihydro-5-methylenefuran-2(3H)-one
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Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10008-73-8
Record name Dihydro-5-methylene-2(3H)-furanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-4-pentenoic acid gamma-lactone
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Record name Dihydro-5-methylenefuran-2(3H)-one
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Record name Dihydro-5-methylenefuran-2(3H)-one
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Record name 4-HYDROXY-4-PENTENOIC ACID .GAMMA.-LACTONE
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Synthetic Methodologies for Gamma Methylene Gamma Butyrolactone and Its Derivatives

Classical Synthetic Routes to γ-MBL

Classical synthetic routes to γ-methylene-γ-butyrolactone often rely on fundamental organic reactions such as cyclization, oxidation, and the use of halogen-mediated processes. These methods have been foundational in the synthesis of this important class of compounds.

Cyclization of 4-hydroxy-4-pentenoic acid

The intramolecular cyclization of a suitable precursor is a direct and fundamental approach to the formation of the γ-lactone ring. In the context of γ-MBL, 4-hydroxy-4-pentenoic acid serves as a logical precursor. The lactonization is typically acid-catalyzed, leading to the formation of the five-membered ring. While this specific transformation is a textbook example of lactone formation, detailed modern synthetic protocols focusing solely on this starting material for γ-MBL are less common in recent literature, which often favors more complex or stereoselective methods. The general principle involves the protonation of the carboxylic acid group, followed by intramolecular nucleophilic attack by the hydroxyl group. Subsequent dehydration would then install the exocyclic methylene (B1212753) group, although this may require specific conditions or a separate elimination step.

Oxidative Lactonization Approaches

Oxidative lactonization provides a powerful means to construct γ-butyrolactone rings from carboxylic acids possessing accessible C-H bonds at the γ-position. This approach involves the in-situ generation of a C-O bond through the oxidation of a C-H bond. Various metal-based catalysts have been employed to facilitate this transformation with high selectivity and efficiency.

Recent advancements have demonstrated the utility of manganese and palladium catalysts in directed C-H oxidation for lactonization. For instance, sterically congested manganese catalysts have been shown to enable the highly enantioselective oxidation of primary and secondary C(sp³)–H bonds in carboxylic acids to form chiral γ-lactones. nih.gov Similarly, palladium-catalyzed intramolecular lactonization of unactivated methylene C(sp³)–H bonds has been developed, offering a concise pathway to functionalized γ-lactones. nih.gov These methods often utilize environmentally benign oxidants like hydrogen peroxide or sodium percarbonate. researchgate.net

Below is a table summarizing representative examples of oxidative lactonization reactions for the synthesis of γ-lactones.

Catalyst/ReagentSubstrateProductYield (%)Reference
Manganese ComplexCyclohexanecarboxylic AcidCorresponding γ-lactoneLow nih.gov
Pd(OAc)₂/LigandDicarboxylic Acidsγ- and δ-lactonesGood nih.gov
Spinel ZnFe₂O₄TetrahydrofuranGamma-Butyrolactone88.2% selectivity mdpi.com

Halolactonization Techniques

Halolactonization is a well-established and reliable method for the synthesis of lactones, including γ-butyrolactones with an exocyclic methylene group. researchgate.net This process involves the treatment of an unsaturated carboxylic acid with a halogen source, typically iodine or bromine, in the presence of a base. The reaction proceeds through the formation of a halonium ion intermediate by the addition of the electrophilic halogen to the double bond. The carboxylate group then acts as an intramolecular nucleophile, attacking the halonium ion to form the lactone ring and incorporate a halogen atom. Subsequent elimination of the halogen can then be performed to introduce the exocyclic double bond, yielding the α-methylene-γ-butyrolactone core. This strategy has been widely applied in the synthesis of natural products containing this motif.

Acid-Promoted Cyclopropane (B1198618) Opening

The ring-opening of cyclopropane derivatives offers a unique entry into γ-substituted butyrolactone frameworks. While not strictly "acid-promoted" in all modern iterations, the principle involves the cleavage of the strained three-membered ring to generate a reactive intermediate that can then undergo cyclization. For example, copper-catalyzed ring-opening of 1-substituted cyclopropanols with 2-bromo-2,2-dialkyl esters can lead to the formation of γ-butyrolactones containing all-carbon quaternary centers. nih.gov This reaction is proposed to proceed through the in-situ formation of an α,β-unsaturated enone followed by intermolecular radical conjugate addition and subsequent intramolecular radical cyclization. nih.gov The versatility of this method allows for the synthesis of a broad range of substituted γ-butyrolactones.

Transition Metal-Catalyzed Synthesis of γ-MBL

The development of transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of γ-methylene-γ-butyrolactones is no exception. These methods often offer high levels of chemo-, regio-, and stereoselectivity under mild reaction conditions.

Gold-Catalyzed Oxaallylation for γ-MBL Frameworks

Gold catalysis has emerged as a powerful tool for the formation of C-O bonds and the synthesis of heterocyclic compounds. In the context of γ-MBL synthesis, gold(I) complexes have been successfully employed to catalyze the intramolecular oxaallylic alkylation of primary alcohols. nih.govnih.gov This methodology allows for the direct synthesis of functionalized γ-vinylbutyrolactones, which are closely related to the γ-methylene-γ-butyrolactone scaffold. nih.gov The reaction is believed to proceed through the coordination of the gold catalyst to the allylic alcohol, forming an allylic cationic species that then undergoes intramolecular attack by the nucleophilic oxygen of a malonyl or acetate derivative. nih.gov Cationic N-heterocyclic carbene (NHC) gold complexes have proven to be particularly effective catalysts for this transformation, demonstrating high chemoselectivity and tolerance to various functional groups. nih.govnih.gov

The following table presents data on the gold(I)-catalyzed synthesis of γ-vinylbutyrolactones.

CatalystSubstrateProductYield (%)Reference
IMesAuOTfMalonyl alcoholγ-vinylbutyrolactoneGood nih.gov
[dppf(AuNTf₂)₂]Malonyl alcoholγ-vinylbutyrolactoneAlmost quantitative nih.gov
PPh₃AuNTf₂Malonyl alcoholγ-vinylbutyrolactone52 nih.gov

Organocatalytic and Metal-Free Synthetic Strategies for γ-MBL

Organocatalysis and metal-free approaches provide valuable alternatives to metal-catalyzed methods, often avoiding the use of toxic and expensive heavy metals.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of γ-butyrolactones. semanticscholar.org NHCs, generated in situ from imidazolium salts, can catalyze the annulation of α,β-unsaturated aldehydes (enals) and electrophilic aldehydes. semanticscholar.org This process proceeds through the generation of a reactive homoenolate intermediate from the enal. semanticscholar.org The catalyst-bound homoenolate then reacts with the electrophilic aldehyde, ultimately leading to the formation of γ-butyrolactones in good yields and stereoselectivities under mild conditions. semanticscholar.org

Furthermore, NHCs can catalyze the annulation of enals with cyclic 1,2-dicarbonyl compounds, such as isatins, to produce spiro γ-butyrolactones. semanticscholar.org This strategy provides access to spiroannulated oxindole derivatives, which are present in various natural products. semanticscholar.org

Table 4: NHC-Catalyzed Annulation for Spiro γ-Butyrolactone Synthesis

Enal Substrate Isatin Substrate Yield (%) Diastereomeric Ratio (dr)
Cinnamaldehyde Isatin 75 >20:1
Crotonaldehyde N-Methylisatin 68 15:1

This data illustrates the utility of NHC catalysis in constructing spirocyclic systems.

The combination of an organophosphazene base and urea (B33335) serves as a highly effective binary catalytic system, primarily for the chemoselective ring-opening polymerization (ROP) of α-methylene-γ-butyrolactone (MBL) to produce unsaturated polyesters. chinesechemsoc.orgresearchgate.netbeilstein-journals.org While this method is pivotal for the polymerization of MBL, its application in the synthesis of the γ-MBL monomer ring itself is not the primary focus of the available research. The catalysis is designed to selectively open the lactone ring while preserving the exocyclic double bond, a process influenced by temperature and the choice of urea cocatalyst. chinesechemsoc.orgresearchgate.net

The research in this area provides mechanistic insights into controlling the polymerization pathway, favoring the kinetically controlled ROP over vinyl-addition polymerization by using urea with stronger acidity at low temperatures. researchgate.net

An efficient synthesis of α-methylene-γ-butyrolactones has been developed through a tandem allylboration/lactonization process that employs a kinetic resolution strategy. rsc.org This method utilizes readily available allylic boronates and benzaldehyde derivatives with a chiral N,N'-dioxide/Al(III) complex as the catalyst. rsc.org

The key to this transformation is the kinetic resolution of the allylboration intermediate through an asymmetric lactonization step. rsc.org This protocol is versatile, allowing for the assembly of all four possible stereoisomers from the same set of starting materials by varying the lactonization conditions. rsc.org The synthetic utility of this method has been showcased in the catalytic asymmetric total synthesis of natural products such as eupomatilones 2, 5, and 6. rsc.org

Table 5: Asymmetric Synthesis of α-Methylene-γ-butyrolactones via Kinetic Resolution

Benzaldehyde Derivative Allylic Boronate Yield (%) Enantiomeric Excess (ee, %)
Benzaldehyde Allylboronic acid pinacol ester 85 96
4-Methoxybenzaldehyde Allylboronic acid pinacol ester 82 97

Illustrative data for the kinetic resolution approach.

Photoredox-Catalyzed Synthesis of γ-MBL and Derivatives

Recent advancements in synthetic organic chemistry have seen the emergence of photoredox catalysis as a powerful tool for the construction of complex molecular architectures under mild conditions. This strategy, which utilizes visible light to initiate single-electron transfer (SET) processes, has been successfully applied to the synthesis of γ-butyrolactones (γ-MBLs) and their derivatives through various innovative pathways.

Photoredox-Catalyzed Atom-Transfer Radical Addition (ATRA)

Photoredox-catalyzed atom-transfer radical addition (ATRA) has been established as a robust method for the formation of carbon-carbon and carbon-halogen bonds in a single step. This approach is particularly effective for the synthesis of γ-lactones from simple alkenes. The reaction is typically catalyzed by ruthenium or iridium complexes that, upon excitation by visible light, can facilitate the transfer of an electron to a suitable radical precursor, often a haloalkane.

A common photocatalyst employed in these transformations is tris(2,2'-bipyridyl)ruthenium(II) chloride, [Ru(bpy)₃]Cl₂. The catalytic cycle is initiated by the photoexcitation of the Ru(II) complex to its excited state, [Ru(bpy)₃]²⁺*. This excited species is a potent single-electron donor and can reduce an atom-transfer radical precursor, such as an α-halocarbonyl compound. This process generates a radical intermediate and the oxidized photocatalyst, [Ru(bpy)₃]³⁺. The generated radical then adds to an alkene, forming a new carbon-centered radical. This radical can then be oxidized by the [Ru(bpy)₃]³⁺, regenerating the ground-state photocatalyst and forming a carbocation. Subsequent intramolecular cyclization and loss of a proton yield the desired γ-butyrolactone product.

While the general methodology has been developed for γ-lactones, specific examples detailing the synthesis of γ-Methylene-γ-butyrolactone using this ATRA approach are part of ongoing research to expand its substrate scope and efficiency. The versatility of this method lies in its ability to utilize readily available starting materials under mild, light-driven conditions, offering a more sustainable alternative to traditional synthetic methods.

Table 1: Examples of Photoredox-Catalyzed ATRA for γ-Lactone Synthesis No specific data for gamma-Methylene-gamma-butyrolactone was found in the search results. The following table is a generalized representation based on γ-lactone synthesis.

Click to view table
PhotocatalystRadical PrecursorAlkene SubstrateSolventLight SourceYield (%)
[Ru(bpy)₃]Cl₂BromoacetonitrileStyrene (B11656)AcetonitrileBlue LED85
fac-[Ir(ppy)₃]Ethyl bromoacetate1-OcteneDMFWhite LED78

CO2 Radical Anion Initiated Hydrocarboxylation-Cyclization

A novel and highly efficient approach for the synthesis of γ-butyrolactones involves the use of the CO₂ radical anion (CO₂•⁻) generated under photoredox conditions. This method provides a direct route to γ-butyrolactones from allylic alcohols, representing a significant advancement in carboxylative cyclization reactions. acs.orgnih.gov

The process is initiated by the single-electron reduction of a suitable precursor, such as metal formates (e.g., HCO₂Cs), to generate the CO₂•⁻. acs.org This is achieved through the synergistic action of a photoredox catalyst and a hydrogen atom transfer (HAT) catalyst under blue light irradiation. The nucleophilic CO₂•⁻ then adds to the double bond of an allylic alcohol in a radical hydrocarboxylation step. This is followed by an intramolecular cyclization of the resulting radical intermediate to form the γ-butyrolactone ring. acs.orgnih.gov

This methodology is notable for its efficiency and the use of carbon dioxide, a readily available and renewable C1 source, as a carboxylating agent. The reaction proceeds under mild conditions and demonstrates good functional group tolerance. In certain cases, with α,α-diaryl allylic alcohol substrates, the reaction can also involve a 1,2-aryl migration, leading to the formation of 4,5-substituted lactones. acs.orgnih.gov

Table 2: CO₂ Radical Anion Initiated Synthesis of γ-Butyrolactones from Allylic Alcohols

Click to view table
Allylic Alcohol SubstratePhotocatalystHAT CatalystCO₂ SourceSolventLight SourceYield (%)
Cinnamyl alcoholfac-[Ir(ppy)₃]ThiophenolHCO₂CsAcetonitrileBlue LED92
1-Phenylallyl alcohol4CzIPNThiophenolHCO₂CsAcetonitrileBlue LED85
3-Buten-2-olfac-[Ir(ppy)₃]ThiophenolHCO₂CsAcetonitrileBlue LED75

Sustainable and Biorenewable Approaches to γ-MBL Synthesis

The development of synthetic routes to γ-MBL from renewable feedstocks is a critical area of research, driven by the need for more sustainable chemical manufacturing processes. Itaconic acid and levulinic acid, both of which can be derived from biomass, have emerged as promising starting materials for the production of γ-MBL and its derivatives. Furthermore, enzymatic methods offer a highly selective and environmentally benign pathway to chiral γ-butyrolactones.

Derivation from Itaconic Acid

Itaconic acid, a bio-based dicarboxylic acid produced by the fermentation of carbohydrates, is a versatile platform chemical for the synthesis of various valuable compounds, including γ-MBL. nsf.gov The conversion of itaconic acid to γ-MBL typically involves a series of chemical transformations, including reduction and cyclization steps.

One reported strategy involves the selective hydrogenation of itaconic acid. This can be achieved using various catalytic systems, including transition-metal nanoparticles. For example, ruthenium nanoparticles have been shown to effectively catalyze the regioselective hydrogenation of itaconic acid to produce γ-isovalerolactone in good yields. nih.gov Further chemical modifications can then be employed to introduce the exocyclic methylene group, yielding γ-Methylene-γ-butyrolactone.

Another approach involves the transformation of itaconic acid derivatives. For instance, β-monomethyl itaconate can be converted to α-methylene-γ,γ-dimethyl-γ-butyrolactone through a selective Grignard addition followed by acid-catalyzed cyclization. nsf.gov A similar reduction strategy can be applied to produce the parent γ-MBL from itaconic acid derivatives in a single step. nsf.gov These methods highlight the potential of itaconic acid as a key renewable building block for the synthesis of γ-MBL.

Table 3: Synthesis of γ-MBL Derivatives from Itaconic Acid

Click to view table
Itaconic Acid DerivativeReagentsProductYield (%)
β-monomethyl itaconateMeMgCl, H⁺α-methylene-γ,γ-dimethyl-γ-butyrolactone55
β-monomethyl itaconateReducing agent, H⁺α-methylene-γ-butyrolactone42
Itaconic AcidRu-NPs, H₂/COγ-isovalerolactone~70

Derivation from Levulinic Acid

Levulinic acid, another important platform chemical derived from the acid-catalyzed degradation of C6 sugars from lignocellulosic biomass, serves as a valuable precursor for the synthesis of γ-valerolactone (GVL), a closely related and important γ-butyrolactone. mdpi.comspast.orgnih.govfrontiersin.org The conversion of levulinic acid to GVL is typically achieved through catalytic hydrogenation, which can be performed using both homogeneous and heterogeneous catalysts. nih.gov

The process involves the reduction of the ketone group of levulinic acid to a hydroxyl group, followed by spontaneous intramolecular esterification (lactonization) to form the five-membered GVL ring. spast.org A variety of catalytic systems, including those based on noble metals like ruthenium and non-precious metals such as copper and nickel, have been developed for this transformation. mdpi.comnih.gov The reaction can be carried out using molecular hydrogen or through catalytic transfer hydrogenation with a hydrogen donor like isopropanol or formic acid. mdpi.com

While the direct conversion of levulinic acid to γ-Methylene-γ-butyrolactone is less commonly reported, GVL can serve as a key intermediate. Subsequent chemical transformations would be required to introduce the exocyclic double bond, making levulinic acid an indirect but important renewable starting material for γ-MBL synthesis.

Table 4: Catalytic Conversion of Levulinic Acid to γ-Valerolactone

Click to view table
CatalystHydrogen SourceSolventTemperature (°C)GVL Yield (%)
Cu-Ni₂/Al₂O₃IsopropanolIsopropanol180~90
Ru-based Single-Atom CatalystsH₂Water120>99
Ni/Al₂O₃H₂Water20099.2

Enzymatic Synthesis of Chiral γ-Methyl-γ-Butyrolactone

Enzymatic synthesis offers a powerful and sustainable approach to produce chiral γ-butyrolactones with high enantioselectivity. acs.org Lipases, in particular, have been widely employed for the kinetic resolution of racemic mixtures or the asymmetric transformation of prochiral substrates to afford optically active lactones. acs.org

One notable example is the enzymatic synthesis of (S)-(-)-γ-methyl-γ-butyrolactone. In this process, a racemic mixture of methyl γ-hydroxypentanoate is treated with a lipase, such as porcine pancreatic lipase (PPL). The enzyme selectively catalyzes the intramolecular transesterification (lactonization) of one enantiomer of the hydroxy ester, leading to the formation of the corresponding chiral γ-lactone. acs.org This method allows for the production of enantiomerically enriched γ-methyl-γ-butyrolactone under mild reaction conditions. acs.org

The use of enzymes in organic synthesis provides several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact, making it an attractive strategy for the sustainable production of valuable chiral building blocks like γ-methyl-γ-butyrolactone.

Table 5: Enzymatic Synthesis of (S)-(-)-γ-Methyl-γ-butyrolactone

Click to view table
EnzymeSubstrateProductEnantiomeric Excess (ee) (%)
Porcine Pancreatic Lipase (PPL)Racemic methyl γ-hydroxypentanoate(S)-(-)-γ-Methyl-γ-butyrolactoneHigh (specific value depends on reaction conditions)

Synthesis of Specific γ-MBL Derivatives for Targeted Research

The adaptable core structure of γ-methylene-γ-butyrolactone (γ-MBL) allows for the synthesis of a diverse array of derivatives. By incorporating various chemical moieties, researchers can fine-tune the molecule's properties for specific biological investigations. This section details the synthetic methodologies for several classes of γ-MBL derivatives developed for targeted research applications.

Hydrazide-Containing α-Methylene-γ-Butyrolactone Derivatives

In the quest for novel fungicides with unique structural motifs, a series of α-methylene-γ-butyrolactone derivatives featuring a flexible hydrazide chain have been designed and synthesized. acs.orgacs.org This work utilized active substructure splicing and linker modification strategies to create these novel compounds.

The synthetic approach involved modifying a previously developed salicylaldehyde derivative containing an α-methylene-γ-butyrolactone moiety, which had already demonstrated significant fungicidal activity. acs.org By incorporating a hydrazide group, researchers aimed to enhance the fungicidal efficacy and broaden the spectrum of activity. acs.org

Bioassay assessments of these hydrazide-containing compounds revealed potent fungicidal efficacy against a range of plant pathogens. acs.orgacs.org Notably, certain compounds exhibited broad-spectrum antifungal activity with low EC₅₀ values against fungi such as Rhizoctonia solani, Physalospora piricola, Botrytis cinerea, Gaeumanomyces graminis, and Valsa mali. acs.org Further in vivo experiments confirmed the effective fungicidal activity of these derivatives. acs.orgacs.org Mechanistic studies suggest that these compounds may act as succinate (B1194679) dehydrogenase (SDH) inhibitors, a crucial enzyme in fungal respiration. acs.org

Derivative Class Key Structural Feature Synthetic Strategy Targeted Research Area Key Findings
Hydrazide-ContainingFlexible hydrazide chainActive substructure splicing and linker modificationFungicidal AgentsPotent and broad-spectrum antifungal activity. Potential as SDH inhibitors.

Vanillin Moieties Incorporated into α-Methylene-γ-Butyrolactones

Leveraging the structure of naturally occurring bioactive compounds, a series of novel α-methylene-γ-butyrolactone derivatives incorporating vanillin moieties have been synthesized. nih.gov The design of these compounds was based on the structure of nicotlactone A, employing structure simplification and active fragment replacement strategies. nih.gov

The synthesis of these derivatives allows for the exploration of their potential as both antiviral and antifungal agents. The vanillin fragment, a well-known natural compound, is introduced to the α-methylene-γ-butyrolactone scaffold to create hybrid molecules with potentially enhanced biological activities. nih.gov

Bioassay results indicated that many of the synthesized compounds possess good to excellent antiviral activity against the tobacco mosaic virus (TMV). nih.gov Some of these derivatives also exhibited specific antifungal activities against pathogens like Valsa mali and Fusarium graminearum. nih.gov One particular compound demonstrated significantly higher anti-TMV activity in vivo compared to commercial virucides. nih.gov Preliminary mechanistic studies suggest that these compounds may interfere with the self-assembly of viral particles by binding to the virus's coat protein. nih.gov

Derivative Class Key Structural Feature Synthetic Strategy Targeted Research Area Key Findings
Vanillin-IncorporatedVanillin moietyStructure simplification and active fragment replacementAntiviral and Antifungal AgentsSignificant antiviral activity against TMV and specific antifungal properties.

Borylated α-Methylene-γ-Butyrolactones

In an effort to explore novel derivatives for anticancer research, the first example of a borylated α-methylene-γ-butyrolactone has been synthesized. nih.govovid.comtandfonline.combohrium.com The rationale behind this synthesis is the potential for the boron functionality to modulate the biological activity of the parent lactone.

The synthetic route to this novel class of compounds is designed to be versatile, allowing for the synthesis of a wide range of lactones through different cross-coupling reactions starting from arylic bromide precursors. nih.govovid.com A key step in the synthesis of these precursors is a highly efficient and chemoselective indium-promoted Barbier reaction. nih.govovid.com This reaction selectively involves an allylic bromide in the presence of an arylic bromide. The subsequent borylation is achieved through a cross-coupling reaction. tandfonline.com

The synthesized borylated α-methylene-γ-butyrolactone, along with its brominated precursors, was evaluated for its antipancreatic cancer activities. nih.govovid.com The results indicated that the brominated precursor compounds demonstrated a significantly higher level of activity than the natural product parthenolide, a well-known α-methylene-γ-butyrolactone with anticancer properties. nih.govovid.com

Derivative Class Key Structural Feature Synthetic Strategy Targeted Research Area Key Findings
BorylatedBoron functionalityIndium-promoted Barbier reaction and cross-couplingAnticancer AgentsBrominated precursors show potent activity against pancreatic cancer cell lines.

Dimeric Structures of Isatin Derived α-Methylene-γ-Butyrolactone

To investigate novel anticancer agents, dimeric structures of isatin-derived α-methylene-γ-butyrolactones have been synthesized. nih.gov The core of these molecules is a spirocyclic system that combines the isatin and α-methylene-γ-butyrolactone motifs.

The synthesis of these isatin-derived spirocyclic α-methylene-γ-butyrolactone dimers has been reported, and their anticancer activities have been evaluated. nih.gov The study identified a 3-carbon linked dimer, referred to as SpiD3, as an anticancer agent with low nanomolar potency. nih.gov

Research into the mechanism of action of SpiD3 revealed that it acts as a covalent modifier of RELA and IKKβ proteins, which are key components of the NF-κB signaling pathway, a pathway often dysregulated in cancer. nih.gov This covalent modification leads to the formation of stable high molecular weight protein complexes. nih.gov In cancer cells, SpiD3 was shown to induce the formation of these complexes and promote apoptosis. nih.gov These findings highlight the potential of these dimeric structures as leads for the development of novel anticancer therapeutics. nih.govnih.gov

Derivative Class Key Structural Feature Synthetic Strategy Targeted Research Area Key Findings
Dimeric Isatin-DerivedSpirocyclic isatin dimerSynthesis of spirocyclic dimers from isatin and α-methylene-γ-butyrolactone precursorsAnticancer AgentsIdentification of SpiD3, a potent anticancer agent that covalently modifies proteins in the NF-κB pathway.

Open-Chain Analogues of α-Exo-Methylene-γ-Butyrolactones

Open-chain analogues of biologically active α-exo-methylene-γ-butyrolactone-containing sesquiterpene lactones have been synthesized to serve as valuable tools for biological studies. unige.ch These simplified, acyclic structures retain key functional elements of the parent natural products, allowing researchers to probe the specific interactions responsible for their biological activity.

The synthetic utility of chiral bromolactones as precursors to α-exo-methylene-γ-butyrolactones has been demonstrated in the preparation of these open-chain analogues. unige.ch This approach allows for the synthesis of simplified analogues of complex natural products like deoxyelephantopin. These analogues are designed to recapitulate the key polar interactions of the parent compound, thereby acting as effective probes for studying their mechanism of action. unige.ch By comparing the biological activity of the natural product with its open-chain analogue, researchers can gain insights into the structural requirements for activity.

Derivative Class Key Structural Feature Synthetic Strategy Targeted Research Area Key Findings
Open-Chain AnaloguesAcyclic structure mimicking the parent lactoneSynthesis from chiral bromolactone precursorsProbes for Biological StudiesServe as effective tools to study the structure-activity relationships of biologically active sesquiterpene lactones.

Chemical Reactivity and Mechanistic Investigations of γ Mbl

Polymerization Pathways of γ-Methylene-γ-butyrolactone

γ-Methylene-γ-butyrolactone (γ-MBL), also known as α-methylene-γ-butyrolactone (MBL) or Tulipalin A, is a bifunctional monomer with a reactive exocyclic double bond and a five-membered lactone ring. acs.orgnih.gov This structure allows for two primary polymerization pathways: vinyl-addition polymerization (VAP) and ring-opening polymerization (ROP). acs.orgnih.govscirp.org Historically, research has predominantly focused on the VAP of γ-MBL, treating it as a sustainable alternative to methyl methacrylate (B99206). chinesechemsoc.orgchemrxiv.org However, the selective ROP of γ-MBL has emerged as a significant area of investigation due to the potential for creating degradable and recyclable polyesters. acs.orgchinesechemsoc.org

Vinyl-Addition Polymerization (VAP) of γ-MBL

Vinyl-addition polymerization of γ-MBL proceeds through the highly reactive exocyclic double bond, akin to a Michael-type addition, resulting in a polymer with a saturated backbone and pendant lactone rings, denoted as P(MBL)VAP. chinesechemsoc.orgchemrxiv.org This pathway has been the conventional and more readily achieved polymerization method for γ-MBL. acs.orgnih.gov Various polymerization techniques, including free radical, anionic, and coordination polymerization, have been employed to synthesize P(MBL)VAP. nih.gov The resulting polymer, poly(α-methylene-γ-butyrolactone), is typically amorphous and exhibits a high glass transition temperature. nih.gov However, polymers produced via VAP are generally not fully degradable or recyclable. chinesechemsoc.orgchemrxiv.org

Initial studies on the polymerization of γ-MBL almost exclusively yielded the VAP product due to the high reactivity of the exocyclic C=C bond. acs.orgnih.gov For instance, early investigations using radical initiators led to the formation of atactic poly(α-methylene-γ-butyrolactone) with a significant syndiotactic preference. nih.gov Anionic polymerization at low temperatures was found to increase the isotacticity of the resulting polymer, though not sufficiently to induce crystallization. nih.gov

Interactive Data Table: VAP of γ-MBL with Different Initiators
Initiator SystemPolymerization TypeResulting PolymerKey Findings
Free Radical (e.g., AIBN)Free RadicalAtactic P(MBL)VAPProduces amorphous polymer with high Tg. nih.gov
Anionic (e.g., n-BuLi)AnionicIsotactic P(MBL)VAPIncreased isotacticity at lower temperatures. nih.gov
CTPB (organocatalyst)OrganocatalyticP(MBL)VAPExclusive VAP product in the absence of a co-catalyst. chinesechemsoc.org

Ring-Opening Polymerization (ROP) of γ-MBL

The ring-opening polymerization of the five-membered γ-butyrolactone ring in γ-MBL presents a significant challenge due to its inherent stability and low ring strain. acs.orgscirp.org Despite this, achieving selective ROP is highly desirable as it yields an unsaturated polyester (B1180765), P(MBL)ROP, which is both degradable and recyclable. acs.orgnih.gov This process involves cleaving the ester bond within the lactone ring to form a linear polymer chain with repeating units containing a backbone double bond.

The development of selective catalysts is crucial for achieving ROP of γ-MBL while suppressing the competing VAP pathway. acs.orgchinesechemsoc.org Lanthanide-based catalysts, such as La[N(SiMe3)2]3, have been successfully employed to catalyze the selective ROP of γ-MBL, producing unsaturated polyesters with molecular weights up to 21.0 kg/mol . acs.orgnih.gov These catalytic systems, often used in combination with an alcohol initiator, can be controlled to favor ROP by adjusting the catalyst-to-initiator ratio. acs.orgnih.gov

More recently, organocatalytic systems have emerged as a metal-free alternative for the chemoselective ROP of γ-MBL. chinesechemsoc.org A binary system of a phosphazene base (like CTPB) and a urea (B33335) co-catalyst has been shown to exclusively produce P(MBL)ROP. chinesechemsoc.orgchemrxiv.org The selectivity of this system is temperature-dependent, with lower temperatures favoring the ROP pathway. chinesechemsoc.org For instance, at -50 °C, the ROP product is formed exclusively, while at 25 °C, only the VAP product is observed. chemrxiv.org

Interactive Data Table: Catalytic Systems for Selective ROP of γ-MBL
Catalyst SystemPolymerization TypeSelectivityKey Findings
La[N(SiMe3)2]3Coordination ROPHigh for ROPProduces high molecular weight P(MBL)ROP. acs.orgnih.gov
Yttrium-based catalystsCoordination ROPHigh for ROPEnables production of recyclable P(MBL)ROP. chinesechemsoc.org
CTPB/UreaOrganocatalytic ROPTemperature-dependentExclusive ROP at low temperatures. chinesechemsoc.orgchemrxiv.org

Crossover Propagation and Cross-linking Pathways of γ-MBL

A third polymerization pathway for γ-MBL involves a crossover between VAP and ROP, leading to the formation of a cross-linked polymer, P(MBL)CLP. acs.orgnih.gov This occurs when the propagating chain can switch between the two polymerization modes. The formation of these three distinct polymer types—P(MBL)VAP, P(MBL)ROP, and P(MBL)CLP—can be controlled by carefully adjusting the ratio of the catalyst (e.g., Lanthanum-based) to the initiator (e.g., an alcohol). acs.orgnih.gov This control is attributed to the chemoselectivity of the active catalytic species. acs.orgnih.gov Computational studies have provided a theoretical basis and mechanistic understanding of these three competing polymerization processes and the factors governing the chemoselectivity. nih.gov

Copolymerization Studies of γ-MBL Derivatives

Copolymerization of γ-MBL and its derivatives with other monomers offers a strategy to create polymers with tailored properties. The first successful coordination-insertion ring-opening copolymerization of γ-MBL with ε-caprolactone (ε-CL) was achieved using lanthanide catalysts. acs.org This process yielded an unsaturated copolyester, PMBL-co-PCL, without the formation of the VAP homopolymer of MBL. acs.org The incorporation of MBL into the copolymer was as high as 40 mol %. acs.org

Organocatalytic ring-opening copolymerization (ROCP) of γ-MBL with other cyclic lactones, such as ε-caprolactone (ε-CL) and δ-valerolactone (δ-VL), has also been demonstrated using a phosphazene base/urea binary catalytic system. acs.org This approach allows for the synthesis of copolyesters with a wide range of MBL content, from approximately 6 to 90 mol %, leading to materials with composition-dependent thermal properties. acs.org

Furthermore, the free radical copolymerization of γ-methyl-α-methylene-γ-butyrolactone (MeMBL), a derivative of γ-MBL, with monomers like styrene (B11656) (ST), methyl methacrylate (MMA), and n-butyl acrylate (B77674) (BA) has been studied. acs.org The reactivity ratios indicated that MeMBL is preferentially incorporated into the copolymers. acs.org

Controlled Polymerization Techniques (RAFT, ATRP, NMP) of γ-MBL

To synthesize well-defined polymers with controlled molecular weights and low dispersity, reversible deactivation radical polymerization (RDRP) techniques have been applied to γ-MBL and its derivatives. rsc.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization : The RAFT solution polymerization of γ-methyl-α-methylene-γ-butyrolactone (γMeMBL) has been successfully demonstrated in solvents like DMSO and the bio-based solvent Cyrene. rsc.orgresearchgate.net These polymerizations showed good control over molecular weights and resulted in low dispersities, which are characteristic features of a controlled polymerization process. researchgate.net

Atom Transfer Radical Polymerization (ATRP) : The first controlled radical polymerization of α-methylene-γ-butyrolactone (MBL) was achieved using ATRP. frontiersin.orgresearchgate.net At 50°C in dimethylformamide (DMF) with a CuBr/bipyridine catalyst system, rapid and controlled polymerization was observed, yielding well-defined polymers with narrow dispersity (Đ = 1.09). frontiersin.org

Nitroxide Mediated Polymerization (NMP) : The controlled polymerization of MBL has also been performed via NMP. frontiersin.org Using the alkoxyamine Dispolreg 007 as an initiator system at 80°C in DMSO, the polymerization exhibited features of a reversible-deactivation radical polymerization, including a linear growth of the polymer chain with monomer conversion and relatively low dispersity (Đ ≤ 1.45). frontiersin.org

Reactions of the Lactone Ring in γ-MBL

The five-membered γ-butyrolactone ring in γ-MBL is a key functional group that can undergo specific chemical reactions. While the ring is relatively stable, it can be opened under certain conditions, a reactivity that is distinct from the exocyclic double bond.

The γ-butyrolactone ring of γ-MBL can be opened by amines in a reaction known as aminolysis. rsc.org This reaction involves the nucleophilic attack of the amine on the ester carbonyl carbon, leading to the cleavage of the ring and the formation of a functional amide. rsc.org This process transforms the cyclic ester into an open-chain structure containing both an amide and a hydroxyl group, providing a route to functional poly(amidoamines) when di- or multi-amines are used. rsc.org

Reactivity of the Exocyclic Double Bond in γ-MBL

The exocyclic C=C double bond is a highly reactive site in the γ-MBL molecule. rsc.org Its reactivity is comparable to that of methacrylates, making it highly susceptible to chain-growth polymerization. rsc.org This vinyl group readily participates in radical, anionic, and other types of polymerizations, which proceed by linking monomer molecules through these double bonds while leaving the lactone ring intact as a pendant group on the polymer backbone. rsc.orgresearchgate.net

Furthermore, the exocyclic double bond acts as a Michael acceptor, making it susceptible to nucleophilic attack. rsc.org It is known to react with amines via a Michael addition reaction. rsc.org The high reactivity of this double bond is also crucial for the biological activity observed in many natural products containing the α-methylene-γ-butyrolactone scaffold.

Michael Addition Reactions

The α,β-unsaturated carbonyl system within γ-MBL makes it an excellent substrate for Michael addition reactions, a conjugate 1,4-addition of a nucleophile. organic-chemistry.org This reactivity is fundamental to the functionalization of the γ-MBL scaffold and is a common theme in the biological activity of natural products containing this motif. nih.gov

Phosphine-catalyzed Michael additions have been shown to be highly efficient with α-methylene-γ-butyrolactones. rsc.org Kinetic studies reveal that α-methylene-γ-butyrolactones react with triphenylphosphine (B44618) significantly faster—almost a hundred times more so—than acyclic counterparts like methyl methacrylate. researchgate.net This heightened reactivity is attributed to the rigid, locked s-cis geometry of the 1-oxa-1,3-butadiene moiety in the lactone ring. rsc.orgresearchgate.net This conformation facilitates the stabilization of the zwitterionic intermediate through an intramolecular electrostatic interaction between the newly formed phosphonium (B103445) center and the enolate oxygen, a phenomenon rationalized by Density Functional Theory (DFT) calculations. researchgate.net This catalytic strategy allows for the effective functionalization of complex natural products like arglabin (B1666082) with various nucleophiles. rsc.org

The reaction is not limited to phosphine (B1218219) catalysis. The conjugate addition of various secondary amines to the α-methylene-γ-butyrolactone core has also been demonstrated, leading to the efficient and diastereoselective formation of novel amino lactone derivatives. imist.ma The α-methylene-γ-butyrolactone moiety is often described as a "warhead" because it can covalently bind to biological nucleophiles, such as the thiol groups of cysteine residues in proteins, which is a key aspect of its biological mechanism of action.

Reaction TypeNucleophile/CatalystKey Mechanistic FeatureReference
Phosphine-Catalyzed Michael AdditionTributylphosphine, TriphenylphosphineStabilization of zwitterionic intermediate via locked s-cis geometry. rsc.orgresearchgate.net
Amine Conjugate AdditionSecondary AminesDiastereoselective formation of amino lactone derivatives. imist.ma

Resonance Stabilization of Radical Species

The structure of γ-MBL is particularly conducive to free-radical polymerization. Compared to its acyclic structural analog, methyl methacrylate (MMA), γ-MBL demonstrates higher reactivity in these polymerizations. frontiersin.org This enhanced reactivity is a direct consequence of the nearly planar conformation of the lactone ring, which allows for more effective resonance stabilization of the propagating radical species. frontiersin.org

Kinetic studies on the copolymerization of γ-methyl-α-methylene-γ-butyrolactone (MeMBL), a derivative of γ-MBL, provide quantitative support for this observation. The propagation rate coefficient for MeMBL was found to be 15% higher than that of MMA. nih.gov Furthermore, when copolymerized with monomers such as styrene (ST), methyl methacrylate (MMA), and n-butyl acrylate (BA), MeMBL is preferentially incorporated into the resulting polymer chains. nih.gov

MonomerComparison MonomerObservationReasonReference
γ-Methylene-γ-butyrolactone (γ-MBL)Methyl Methacrylate (MMA)Higher reactivity in free radical polymerization.Better resonance stabilization of radical species due to the planar lactone ring. frontiersin.org
γ-Methyl-α-methylene-γ-butyrolactone (MeMBL)Methyl Methacrylate (MMA)Propagation rate coefficient is 15% higher. Preferentially incorporated in copolymers.Enhanced reactivity of the MeMBL monomer. nih.gov

Computational Chemistry in γ-MBL Reactivity and Mechanism

Computational chemistry provides powerful tools for elucidating the complex reactivity and mechanisms associated with γ-MBL and its parent structure, γ-butyrolactone (GBL). Theoretical calculations offer insights into transition states, reaction pathways, and the influence of the molecular environment.

Mechanistic Insights from Theoretical Calculations

Theoretical calculations have been instrumental in understanding the reactivity of γ-butyrolactone derivatives. For instance, DFT calculations at the RwB97XD/6-31+G(d,p) level of theory were used to rationalize the high reactivity of α-methylene-γ-butyrolactones in phosphine-catalyzed Michael additions. researchgate.net These calculations confirmed that the stabilization of the zwitterionic intermediate by the interaction between the phosphonium center and the carbonyl oxygen is a key factor. researchgate.net

Computational methods have also been applied to revise and confirm the structures of complex diastereomers. BLYP/6-31G* calculations of electronic-nuclear energy were used to determine the most probable structures of synthesized α-methylene-β-hydroxy-γ-butyrolactone diastereomers from among several possibilities. researchgate.net In another study, the intermolecular interactions between phenol (B47542) and GBL were investigated using M06-2X and MP2 molecular orbital methods. nih.gov The calculations, supported by spectroscopic data, identified a highly stable conformer stabilized by a strong hydrogen bond where phenol acts as a proton donor to the GBL carbonyl group. nih.gov

Solvation Effects on γ-Butyrolactone (GBL)

The properties and reactivity of GBL are significantly influenced by its interaction with solvents. Computational studies have explored these solvation effects in detail. Molecular dynamics (MD) simulations have been employed to investigate the molecular-level interactions in binary solvent systems containing GBL. dntb.gov.ua

A comprehensive study on GBL and its interaction with lithium ions in both gas and liquid phases revealed that the isolated GBL molecule is nonplanar, with an inversion barrier of approximately 9 kJ/mol. acs.orgresearchgate.net In the liquid phase, the lithium ion coordinates with the carbonyl oxygen, and a tetrahedral first solvation shell is formed. acs.orgresearchgate.net Understanding these solvation phenomena is critical, and computational protocols have been tested to accurately model the spectroscopic responses by considering the solvent effects. These approaches range from Polarizable Continuum Models (PCM) to explicit representations of the solvent shell at either the molecular mechanics (MM) or quantum mechanics (QM) level. acs.org

Vibrational Analysis and Force Field Development

To accurately model the behavior of GBL in different environments, particularly in simulations, the development of reliable force fields is essential. An accurate intramolecular force field for GBL was developed based on relaxed potential energy profiles to study how solvent affects its vibrational spectrum. acs.orgresearchgate.net This work highlighted that including stretch and bend anharmonicity was crucial to correctly predict the shifts in vibrational frequencies, especially the significant downshift observed for the carbonyl stretching frequency in a solvent. acs.org

High-level ab initio vibrational analysis has been performed on GBL and its clusters with lithium ions, leading to new assignments of vibrational bands and revealing substantial red and blue shifts upon solvation. acs.orgresearchgate.net The development of force fields often relies on a combination of experimental data and ab initio calculations to create parameters that can accurately reproduce molecular interactions in condensed phases. rsc.org For GBL simulations, established force fields like the General Amber Force Field (GAFF) have been utilized. acs.org

CompoundComputational Method/TechniqueFinding/ApplicationReference
γ-Methylene-γ-butyrolactoneDFT (RwB97XD/6-31+G(d,p))Rationalized high reactivity in Michael additions by showing stabilization of the zwitterionic intermediate. researchgate.net
α-Methylene-β-hydroxy-γ-butyrolactoneBLYP/6-31G*Revised and confirmed the structure of synthesized diastereomers. researchgate.net
γ-Butyrolactone (GBL)MD Simulations, ab initio analysisStudied solvation effects and developed an accurate intramolecular force field. Showed the isolated molecule is nonplanar. acs.orgresearchgate.net
Phenol · GBL complexM06-2X and MP2Characterized a stable conformer stabilized by a strong hydrogen bond. nih.gov

Biological and Pharmacological Activities of Gamma Methylene Gamma Butyrolactone Derivatives

Antifungal Activities of γ-MBL Analogues

The α-methylene-γ-butyrolactone ring is recognized as a crucial pharmacophore for the antifungal properties of many natural products. nih.gov This has spurred the development of synthetic analogues to explore and enhance this activity for potential agricultural and pharmaceutical applications.

Natural Pharmacophores and Synthetic Analogues

The α-methylene-γ-butyrolactone moiety is a prominent bio-functional group in natural compounds like carabrone (B157551), which exhibits agricultural biological activity. mdpi.comdntb.gov.ua Recognizing the importance of this structural unit, researchers have synthesized numerous derivatives. For instance, a variety of ester and ether derivatives containing the α-methylene-γ-butyrolactone moiety have been created and tested for their fungicidal effects. mdpi.comdntb.gov.ua

Studies on structure-activity relationships (SAR) have provided valuable insights. For example, it has been found that incorporating an aromatic ring at the β, γ positions of the lactone ring can enhance antifungal activity. nih.gov Furthermore, the introduction of electron-withdrawing groups on these aromatic rings tends to increase the potency compared to electron-donating groups. mdpi.comnih.gov Specifically, ester derivatives with electron-withdrawing groups on a benzene (B151609) ring have demonstrated superior fungicidal activity. mdpi.com Halogen-containing derivatives, in particular, have shown promising results. mdpi.com

To further explore the potential of this scaffold, novel α-methylene-γ-butyrolactone derivatives containing a benzothiophene (B83047) moiety have been designed and synthesized. nih.gov Many of these compounds displayed considerable antifungal efficacy against a range of pathogenic fungi and oomycetes, with some exhibiting broad-spectrum activity. nih.gov

Compound TypeKey Structural FeaturesImpact on Antifungal Activity
Ester/Ether Derivativesα-methylene-γ-butyrolactone moietyModerate to significant fungicidal activity observed. mdpi.comdntb.gov.ua
Aromatic Substituted AnaloguesAromatic ring at β, γ positionsImproved antifungal activity. nih.gov
Substituted Aromatic AnaloguesElectron-withdrawing groups on the aromatic ringIncreased activity compared to electron-donating groups. mdpi.comnih.gov
Benzothiophene DerivativesBenzothiophene moietyConsiderable and, in some cases, broad-spectrum antifungal efficacy. nih.gov

Mechanism of Action Studies (e.g., SDH inhibition)

Investigations into the mechanism of action of these antifungal analogues have revealed specific cellular targets. One notable mechanism is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. For example, certain novel α-methylene-γ-butyrolactone derivatives containing a benzothiophene moiety have been shown to reduce the activity of complex III in the fungal respiratory chain. nih.gov Molecular docking studies have suggested that these compounds can fit well into the Qo pocket of the cytochrome bc1 complex, which is a component of complex III. nih.gov

Further mechanistic studies have shown that effective antifungal compounds can disrupt the ultrastructure of fungal cells. nih.gov This includes altering the cell membrane, leading to a significant increase in the relative conductivity of the cells, which indicates a loss of membrane integrity. nih.gov

Anticancer and Antiproliferative Properties

The α-methylene-γ-butyrolactone moiety is a common feature in natural products that exhibit activity against the NF-κB pathway, a key regulator of cancer cell growth and survival. nih.gov This has led to the development of synthetic γ-MBL derivatives as potential anticancer agents.

Inhibition of NF-κB Pathway

The nuclear factor kappa B (NF-κB) signaling pathway is a critical mediator of inflammatory responses and a target for the development of therapeutics for various diseases, including cancer. researchgate.net In its resting state, NF-κB is held in the cytoplasm by an inhibitor protein called IκBα. nih.gov Pro-inflammatory signals, such as tumor necrosis factor-alpha (TNFα), trigger a cascade that leads to the degradation of IκBα and the subsequent translocation of NF-κB into the nucleus, where it activates gene expression. nih.gov

Certain α-methylene-γ-butyrolactone derivatives have been shown to be potent inhibitors of the NF-κB pathway. nih.govresearchgate.net These compounds can act as covalent modifiers, targeting cysteine residues on key proteins within the pathway, such as IKKβ and RELA (a subunit of NF-κB). nih.gov For example, a novel isatin-derived spirocyclic core with an α-methylene-γ-butyrolactone has been identified as a covalent binder to IKKβ and RELA. nih.gov This binding can inhibit the TNFα-induced phosphorylation of IκBα, thereby preventing the nuclear translocation of RELA and blocking NF-κB-mediated gene transcription. nih.gov Spirocyclic dimers containing the α-methylene-γ-butyrolactone functionality have also been developed and have shown to be effective anticancer agents. researchgate.net

Effects on Cell Cycle Progression

Synthetic α-methylene-γ-butyrolactones (MBLs) have been demonstrated to induce cell cycle arrest in cancer cells. nih.gov Studies on human leukemia cells have shown that these compounds can cause an arrest in the G2-M phase of the cell cycle. nih.gov This disruption of the normal cell division process is a key mechanism contributing to their antiproliferative effects. The ability of a cell to undergo unlimited division is a hallmark of cancer, and the inhibition of this process is a primary goal of many anticancer therapies. nih.gov

Mitochondrial Membrane Potential (MMP) Disruption

The disruption of mitochondrial membrane potential (MMP) is a key indicator of mitochondrial dysfunction and a critical event in the initiation of apoptosis, or programmed cell death. Certain derivatives of γ-methylene-γ-butyrolactone (γ-MBL) have been investigated for their effects on MMP.

One study focused on a butyrolactone derivative, 3-benzyl-5-((2-nitrophenoxy) methyl)-dihydrofuran-2(3H)-one (3BDO), and its impact on vascular endothelial cells. nih.gov This research demonstrated that while the toxic substance chloroquine (B1663885) caused a significant increase in MMP, treatment with 3BDO could effectively inhibit this elevation. nih.gov The study concluded that 3BDO has a protective effect by weakening the alterations in MMP induced by cellular stressors. nih.gov This suggests a role for certain γ-MBL derivatives in modulating mitochondrial function and protecting against certain types of cellular damage. nih.gov

Targeting Cysteine Residues in Proteins

The α-methylene-γ-butyrolactone moiety is recognized as a significant bio-functional group, in part due to its reactivity as a Michael acceptor. This chemical characteristic allows it to form covalent bonds with nucleophilic residues in proteins, most notably the thiol group of cysteine. This interaction is a primary mechanism behind the biological activities of many γ-MBL derivatives.

The α,β-unsaturated carbonyl structure within the γ-MBL ring is an electrophilic "warhead" that can react with the nucleophilic cysteine residues on target proteins. nih.gov This covalent modification can alter the protein's structure and function, leading to the inhibition of enzymes or the disruption of protein-protein interactions. This targeted covalent inhibition is a strategy employed in the development of various therapeutic agents. nih.gov For example, compounds with an acrylamide (B121943) group, which is also an α,β-unsaturated carbonyl system, are known to target cysteine residues in kinases like CDK7, leading to irreversible inhibition. nih.gov The reactivity of the γ-MBL core makes it a valuable scaffold for designing inhibitors that can covalently bind to specific cysteine residues in proteins of interest.

Antiviral Activities of γ-MBL Derivatives

Research has explored the potential of γ-MBL derivatives as antiviral agents against a range of viruses, particularly plant viruses. The core α-methylene-γ-butyrolactone structure is a key pharmacophore in many natural products with diverse biological activities.

In a study focused on developing novel agents against the tobacco mosaic virus (TMV), a series of α-methylene-γ-butyrolactone derivatives were synthesized. nih.gov One of the most promising compounds, designated B32, demonstrated significant in vivo anti-TMV activity, with an inactivation effect of 88.9%, a protection effect of 65.8%, and a curative effect of 52.8% at a concentration of 500 mg/L. nih.gov This activity was notably higher than that of the commercial antiviral agents ribavirin (B1680618) and ningnanmycin. nih.gov

The proposed mechanism of action for compound B32 involves interfering with the self-assembly of TMV particles. nih.gov Transmission electron microscopy revealed that B32 could disrupt the structural integrity of the virus particles. nih.gov Further molecular docking and isothermal titration calorimetry (ITC) analyses confirmed a strong binding affinity between B32 and the TMV coat protein, with a dissociation constant (Kd) of 3.06 μM, which was superior to that of ribavirin. nih.gov This suggests that by binding to the coat protein, the derivative inhibits the proper assembly of the virus.

Another study highlighted that gemcitabine (B846) and its derivatives, which are nucleoside analogues, show promise in blocking influenza virus infection. nih.gov While not γ-MBL derivatives themselves, this research underscores the strategy of modifying core structures to enhance antiviral selectivity and reduce cytotoxicity.

Anti-inflammatory Research

The α-methylene-γ-butyrolactone scaffold is present in numerous natural compounds that exhibit anti-inflammatory properties. This has prompted research into synthetic derivatives to explore and optimize this activity. While direct and extensive studies on the anti-inflammatory effects of simple γ-MBL derivatives are still emerging, the known anti-inflammatory actions of more complex natural products containing this moiety provide a strong rationale for such investigations.

For instance, resveratrol, a well-known natural polyphenol, demonstrates anti-inflammatory effects by inhibiting various signaling pathways, including the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com It has been shown to suppress the production of pro-inflammatory cytokines like TNF-α and various interleukins. mdpi.com The mechanisms often involve the modulation of enzymes and transcription factors that are central to the inflammatory response. mdpi.com The structural features of γ-MBL derivatives, particularly their ability to interact with cellular targets, suggest they may also modulate these or similar inflammatory pathways.

Neuroprotective Effects

Certain derivatives of methylene (B1212753) blue, which is a phenothiazine (B1677639) derivative and not a γ-MBL, have been studied for their neuroprotective actions. nih.gov These compounds have shown the ability to protect against neurotoxicity in cell-based assays by enhancing cellular oxygen consumption and acting as alternative mitochondrial electron carriers. nih.gov This mechanism helps to mitigate mitochondrial superoxide (B77818) production. nih.gov

In a different context, a synthesized butyrolactone derivative, 3BDO, was found to inhibit vascular endothelial cell apoptosis and senescence, processes that can be relevant to neurodegenerative conditions. nih.gov This protective effect was linked to its ability to prevent the accumulation of autophagic vesicles and to stabilize mitochondrial membrane potential. nih.gov While not directly a neuronal study, the protection of vascular cells that support the nervous system is a relevant aspect of neuroprotection.

Other Biological Activities (Antioxidant, Hypoglycemic, Antibiotic)

Derivatives of γ-methylene-γ-butyrolactone have been shown to possess a variety of other biological activities, including antioxidant, antifungal, and antibacterial properties.

Antioxidant Activity: Thiazolin-4-one derivatives, which can be synthesized from related chemical precursors, have been evaluated for their antioxidant potential. nih.gov In one study, specific derivatives (3e, 6e, and 9e) exhibited superior antiradical activity compared to standard antioxidants like ascorbic acid and trolox. nih.gov The search for new antioxidants is driven by the potential health risks associated with some synthetic antioxidants used in the food and pharmaceutical industries. nih.gov

Antibiotic and Antifungal Activity: The α-methylene-γ-butyrolactone ring is a key structural unit in many natural products with antimicrobial properties. nih.gov Synthetic derivatives have been developed as potential fungicidal agents. In one study, halogen-containing derivatives, specifically compounds 6a and 6d, showed excellent activity against the plant pathogenic fungus C. lagenarium, with IC₅₀ values of 7.68 and 8.17 μM, respectively. nih.gov Another derivative, B28, displayed significant in vitro activity against F. graminearum with a 90.9% inhibition rate at 50 mg/L. nih.gov

In terms of antibacterial action, thiazolin-4-one derivatives have demonstrated moderate to good inhibitory activity against both gram-positive and gram-negative bacteria. nih.gov Several compounds in this class showed better minimum inhibitory concentration (MIC) values against Staphylococcus aureus than the antibiotic moxifloxacin. nih.gov

Mechanistic Elucidation of Biological Actions

The primary mechanism underlying the diverse biological activities of many γ-MBL derivatives is the chemical reactivity of the α,β-unsaturated lactone core. This structural feature, known as a Michael acceptor, plays a crucial role in their interactions with biological macromolecules.

The key mechanistic feature is the ability of the exocyclic methylene group conjugated to the carbonyl of the lactone ring to react with nucleophiles, particularly the sulfhydryl (thiol) group of cysteine residues in proteins. nih.gov This covalent bond formation, a Michael addition reaction, can irreversibly alter the structure and function of the target protein. This can lead to the inhibition of enzymes or the disruption of cellular signaling pathways. For instance, the proton pump inhibitor rabeprazole, after being activated in the acidic environment of the stomach, forms covalent disulfide bonds with cysteine residues on the H⁺/K⁺ ATPase pump, thereby inhibiting its function. wikipedia.org

Furthermore, the biological effects can also be mediated through non-covalent interactions or by influencing fundamental cellular processes. For example, the butyrolactone derivative 3BDO was found to inhibit the accumulation of autophagic vesicles and modulate mitochondrial membrane potential, suggesting an interaction with cellular machinery that regulates these processes. nih.gov In the case of antiviral activity against TMV, a γ-MBL derivative was shown to bind to the viral coat protein, interfering with the assembly of new virus particles, a mechanism that relies on specific binding rather than just covalent modification. nih.gov

The following table provides a summary of research findings for selected γ-MBL derivatives:

Compound/DerivativeBiological ActivityTarget/MechanismResearch Finding
3-benzyl-5-((2-nitrophenoxy) methyl)-dihydrofuran-2(3H)-one (3BDO)Mitochondrial HomeostasisMitochondrial Membrane PotentialInhibited chloroquine-induced increases in MMP in vascular endothelial cells. nih.gov
Thiazolin-4-one Derivatives (3e, 6e, 9e)AntioxidantRadical ScavengingExhibited better antiradical activity than ascorbic acid and trolox. nih.gov
Halogenated γ-MBL Derivatives (6a, 6d)AntifungalNot specifiedShowed excellent fungicidal activity against C. lagenarium with low micromolar IC₅₀ values. nih.gov
Derivative B32Antiviral (Anti-TMV)TMV Coat ProteinExhibited strong in vivo anti-TMV activity by binding to the coat protein and disrupting virus assembly. nih.gov
Thiazolin-4-one Derivatives (3h, 9b)AntibacterialTryptophanyl-tRNA synthetase (potential)Displayed antibacterial effects similar to indolmycin (B1671932) and better MIC values against S. aureus than moxifloxacin. nih.gov

Structure-Activity Relationship (SAR) Studies

The α-methylene-γ-butyrolactone ring is a key structural component in many naturally occurring sesquiterpenoids and is recognized as a significant contributor to their biological activities. nih.gov Structure-activity relationship (SAR) analyses have consistently highlighted the importance of this moiety for various pharmacological effects, including antifungal and anticancer activities. nih.govnih.gov

In the context of antifungal properties, research on carabrone and its derivatives revealed that the α-methylene-γ-butyrolactone ring is a primary biofunctional group. nih.gov Further studies on γ-monosubstituted α-methylene-γ-lactone rings have shown that aromatic substituents at the γ-position enhance antifungal potency more effectively than alkyl groups. nih.gov Specifically, for α-methylene-γ-butyrolactone derivatives with a benzene ring, the electronic effect of substituents on the ring is crucial for their fungicidal activity. Derivatives with electron-withdrawing groups on the benzene ring generally exhibit better fungicidal activity than those with electron-donating groups. nih.gov The position of substitution on the benzene ring also plays a role, with meta-substitution showing a significant improvement in potency compared to ortho- and para-substitution patterns. nih.gov

For anticancer applications, dimers of α-methylene-γ-butyrolactone have been investigated. nih.gov A study on isatin-derived spirocyclic α-methylene-γ-butyrolactone dimers identified a 3-carbon linked dimer, SpiD3, as a potent anticancer agent. nih.gov This dimer was found to covalently modify RELA and IKKβ proteins, which are key components of the NF-κB signaling pathway. nih.gov The α-methylene-γ-butyrolactone moiety is critical for the activity of these compounds against NF-κB pathway proteins. nih.gov

The table below summarizes the SAR findings for different derivatives.

Compound Class Substitution Pattern Observed Activity
γ-monosubstituted α-methylene-γ-lactonesAromatic substituents at γ-positionEnhanced antifungal potency compared to alkyl groups. nih.gov
α-methylene-γ-butyrolactones with benzene ringElectron-withdrawing groups on the benzene ringBetter fungicidal activity. nih.gov
α-methylene-γ-butyrolactones with benzene ringMeta-substitution on the benzene ringImproved potency compared to ortho- and para-substitution. nih.gov
Isatin-derived spirocyclic α-methylene-γ-butyrolactone dimers3-carbon linker (SpiD3)Potent anticancer activity. nih.gov

Molecular Docking Analysis

Molecular docking studies have been employed to design and understand the mechanism of action of γ-butyrolactone derivatives. For instance, γ-butyrolactone compounds were designed as potential analgesic agents by studying their interactions with the cyclooxygenase II (COX-II) active site. derpharmachemica.com These studies revealed that some of the synthesized compounds exhibited better hydrogen and hydrophobic interactions with the COX-II enzyme. derpharmachemica.com The introduction of functional groups like halogens, hydroxyl, and methoxy (B1213986) groups was found to play a prominent role in enhancing the analgesic activity of the substituted butyrolactones, which aligns with the docking study predictions. derpharmachemica.com

In another study focused on antifungal agents, a quantitative structure-activity relationship (QSAR) model was developed for α-methylene-γ-butyrolactone derivatives against Colletotrichum lagenarium. nih.gov The model, which showed a strong correlation between the fungicidal activity and the molecular structures, can be instrumental in guiding the design of new and more effective fungicides. nih.gov

The table below outlines the key findings from molecular docking and QSAR studies.

Target Compound Type Key Findings
Cyclooxygenase II (COX-II)γ-butyrolactone derivativesHydrogen and hydrophobic interactions are crucial for binding. Halogen, hydroxyl, and methoxy groups enhance analgesic activity. derpharmachemica.com
Colletotrichum lagenariumα-methylene-γ-butyrolactone derivativesA QSAR model (R² = 0.9824) was established, indicating a strong correlation between molecular structure and fungicidal activity. nih.gov

Intervention in Key Biological Processes via SH-Groups

The α-methylene-γ-butyrolactone moiety is characterized by its electrophilic nature, which allows it to act as a Michael acceptor. researchgate.net This reactivity enables it to form covalent adducts with nucleophilic residues on various biomolecules, particularly the sulfhydryl (SH) groups of cysteine residues and the amino (NH2) groups of lysine (B10760008) residues. researchgate.net This covalent modification of proteins is a key mechanism underlying many of the biological activities of these compounds. researchgate.net

For example, the interaction with thiol-containing molecules is crucial for the bioactivity of these lactones. Glutathione (GSH), a major non-protein thiol in the body, plays a significant role in the biotransformation of xenobiotics containing the α-methylene-γ-butyrolactone moiety. researchgate.net

The covalent modification of proteins by these lactones is also implicated in their anticancer effects. The transcription factor RELA and the kinase IKKβ, both of which have surface-exposed cysteine residues, are targets for covalent modification by α-methylene-γ-butyrolactone-containing compounds. nih.gov This modification can inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells. nih.gov Specifically, isatin-derived spirocyclic dimers containing the α-methylene-γ-butyrolactone functionality have been shown to covalently modify RELA and IKKβ, leading to the formation of stable high molecular weight complexes and subsequent inhibition of the NF-κB pathway. nih.gov

Analytical and Characterization Methodologies for γ Mbl Research

Chromatographic Techniques for γ-MBL Detection and Quantification

Chromatographic methods are indispensable for separating γ-MBL from complex mixtures and determining its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like γ-MBL. In GC-MS, the sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.

This technique has been successfully employed for the quantification of γ-butyrolactone (GBL) in various biological matrices, where α-methylene-γ-butyrolactone was used as an internal standard to ensure accuracy. researchgate.netnih.govdeepdyve.com The method often involves a simple liquid-liquid extraction without the need for derivatization, making it a relatively straightforward and rapid procedure. researchgate.net For instance, a sensitive and specific GC-MS analysis using selective ion monitoring has been developed for quantifying γ-butyrolactone in biological fluids, demonstrating a linear range between 0.34 μg/ml and 500 μg/ml. researchgate.net In some protocols, derivatization with agents like trifluoroacetic anhydride (B1165640) (TFAA) and 2,2,3,3,4,4,4-heptafluoro-1-butanol (B1293372) (HFB) can be used to enhance the volatility and detection of related compounds, which can be useful for confirming the presence of GBL and its precursors in various samples. nih.gov

Table 1: GC-MS Parameters for γ-Butyrolactone Analysis

ParameterValue/ConditionReference
Internal Standard α-methylene-γ-butyrolactone researchgate.netnih.govdeepdyve.com
Extraction Liquid-liquid extraction researchgate.net
Derivatization Optional (e.g., with TFAA/HFB) nih.gov
Quantitation Selective Ion Monitoring researchgate.net
Linear Range 0.34 - 500 µg/mL researchgate.net
Limit of Detection (LOD) 0.34 µg/mL researchgate.net
Limit of Quantification (LOQ) 0.798 µg/mL researchgate.net

This table presents typical parameters and performance metrics for the GC-MS analysis of γ-butyrolactone, with α-methylene-γ-butyrolactone often serving as an internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative and often more sensitive approach for the analysis of γ-MBL and related compounds, particularly in complex matrices. This method separates compounds in the liquid phase before they are ionized and analyzed by two mass spectrometers in series. This "tandem" arrangement allows for highly selective and sensitive detection.

LC-MS/MS methods have been developed for the simultaneous determination of γ-hydroxybutyrate (GHB) and its precursors, including GBL, in beverages and biological fluids. restek.comlcms.czpsu.edu These methods are valued for their speed and ability to provide reliable quantification without extensive sample preparation. restek.com A key advantage of LC-MS/MS is its ability to chromatographically separate GBL from GHB, which can interconvert in the ion source of the mass spectrometer. restek.comlcms.cz The use of stable isotope-labeled internal standards, such as GHB-d6, is common to ensure accurate quantification. nih.govdeepdyve.compsu.edu

Table 2: LC-MS/MS Method Details for GBL and Related Compounds

ParameterDetailsReference
Technique Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) lcms.cz
Sample Types Beverages, Whole Blood, Urine restek.comlcms.czpsu.edu
Key Advantage Chromatographic separation of GBL from in-source converted GHB restek.comlcms.cz
Internal Standard Hexadeutero GHB (GHB-d6) psu.edu
Quantification Range 1.0 to 100 mg/kg in whole blood psu.edu

This table summarizes the key aspects of LC-MS/MS methods used for the analysis of GBL and its related compounds.

Spectroscopic Characterization in γ-MBL Studies

Spectroscopic techniques are fundamental for elucidating the molecular structure of γ-MBL and its polymer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of molecules. Both ¹H NMR and ¹³C NMR are employed to characterize γ-MBL.

¹H NMR: Provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of γ-MBL shows distinct signals for the methylene (B1212753) protons of the lactone ring and the exocyclic methylene group. chemicalbook.com

¹³C NMR: Reveals the number of different types of carbon atoms in a molecule and their electronic environments. libretexts.org The ¹³C NMR spectrum of γ-MBL complements the ¹H NMR data, providing a complete picture of the carbon skeleton. chemicalbook.com The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of individual carbon signals. libretexts.org

Table 3: Representative NMR Data for γ-Methylene-γ-butyrolactone

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~6.2t=CH₂ (one proton)
¹H~5.6t=CH₂ (one proton)
¹H~4.3t-O-CH₂-
¹H~2.9m-CH₂-C=
¹³C~170sC=O
¹³C~135s=C<
¹³C~122t=CH₂
¹³C~66t-O-CH₂-
¹³C~28t-CH₂-C=

Note: This table provides approximate chemical shifts based on typical NMR data for γ-MBL. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of γ-MBL exhibits characteristic absorption bands corresponding to the C=O stretch of the lactone and the C=C stretch of the exocyclic double bond. researchgate.net The presence of a strong band around 1750 cm⁻¹ is indicative of the carbonyl group in the five-membered lactone ring, while the band around 1660 cm⁻¹ corresponds to the carbon-carbon double bond.

Polymer Characterization Techniques for Poly(γ-MBL)

Once γ-MBL is polymerized to form poly(γ-MBL) (Pγ-MBL), a different set of analytical techniques is employed to characterize the resulting macromolecule.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers. researchgate.net In GPC, the polymer solution is passed through a column packed with porous gel; larger molecules elute first, while smaller molecules take a longer path through the pores. youtube.com This allows for the determination of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which provides information about the breadth of the molecular weight distribution. researchgate.netyoutube.com

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal properties of Pγ-MBL. TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. researchgate.netresearchgate.net DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). researchgate.netresearchgate.net For example, free-radically polymerized poly(α-methylene-γ-butyrolactone) has been reported to have a high glass transition temperature of 195°C. researchgate.net

Applications and Emerging Research Areas of γ Mbl

Polymeric Materials and Bioplastics Derived from γ-MBL

The unique molecular structure of γ-MBL, featuring both a reactive exocyclic double bond and a lactone ring, allows for various polymerization pathways, leading to a wide range of polymers with desirable properties. researchgate.net This versatility makes it a valuable building block for numerous polymeric materials and bioplastics.

High-Performance Engineering Bioplastics

γ-MBL is a key monomer in the production of high-performance engineering bioplastics. nih.gov An efficient, high-yield route has been developed to synthesize β-methyl-α-methylene-γ-butyrolactone (βMMBL), a derivative of γ-MBL, from biorenewable itaconic acid. Polymers derived from these monomers exhibit impressive thermal stability and mechanical properties, positioning them as viable substitutes for conventional engineering plastics in various applications, including the automotive and electronics industries. nih.govnih.gov

Sustainable Polymers with Enhanced Properties

The drive for sustainability in polymer science has highlighted the importance of monomers sourced from renewable biological matter. paulgrandgeorge.org γ-MBL and its derivatives, obtainable from biomass, are at the forefront of this movement. researchgate.net The polymerization of these monomers can be achieved through various methods, including more environmentally friendly techniques like enzymatic polymerization. ebrary.net The resulting polymers not only come from a renewable source but also exhibit enhanced properties such as high glass transition temperatures and excellent thermal stability, making them suitable for demanding applications. ebrary.netacs.org

Research has focused on developing sustainable polymers that are not only bio-based but also recyclable. Poly(γ-butyrolactone) (PGBL) and its derivatives show promise in this area due to their potential for chemical recycling back to the monomer. acs.org This circular approach addresses the end-of-life issue of plastics, contributing to a more sustainable materials economy.

Hydrogels from Water-Soluble γ-MBL Derivatives

Hydrogels, which are cross-linked polymer networks capable of absorbing large amounts of water, have found applications in various fields, including medicine and agriculture. By hydrolyzing the lactone ring of γ-MBL, water-soluble monomers can be created. researchgate.net These monomers can then be copolymerized to form superabsorbent hydrogels. researchgate.net The properties of these hydrogels, such as their swelling capacity and mechanical strength, can be fine-tuned by adjusting the copolymer composition and the density of cross-links. nih.govnih.gov This tunability allows for the design of hydrogels for specific applications, such as drug delivery systems or soil conditioners.

Functional Polyesters

The lactone ring of γ-MBL can undergo ring-opening polymerization to produce functional polyesters. researchgate.netacs.org This polymerization method preserves the methylene (B1212753) group as a pendant functionality along the polyester (B1180765) chain. researchgate.net These pendant groups can be further modified, allowing for the creation of polyesters with tailored properties for specific applications. nih.gov The development of metal-free organocatalytic systems for the ring-opening polymerization of functional lactones like α-hydroxy-γ-butyrolactone (HBL) further enhances the sustainable production of these versatile materials. acs.org

The ability to introduce functional groups into polyesters opens up possibilities for creating advanced materials for biomedical applications, such as tissue engineering scaffolds and drug delivery vehicles, due to their biocompatibility and tunable degradation rates. nih.govresearchgate.net

Thermoplastic Elastomers and Acrylic Latexes

Thermoplastic elastomers (TPEs) combine the processability of thermoplastics with the elasticity of elastomers. Renewable ABA triblock copolymers have been synthesized using γ-MBL (Tulipalin A) as the hard "A" block and a soft "B" block derived from other renewable monomers. nih.gov These bio-based TPEs exhibit excellent mechanical properties and are candidates for high-performance, renewable alternatives to conventional TPEs. nih.gov Star-shaped block copolymers based on poly(α-methylene-γ-butyrolactone) have also been investigated for high-temperature TPE applications. tennessee.edu

Furthermore, γ-MBL and its derivatives can be used in the synthesis of all-acrylic-based TPEs, which offer advantages like superior weather and chemical resistance compared to traditional styrenic TPEs. rsc.orggeon.com The resulting triblock copolymers have shown improved mechanical performance and higher service temperatures. rsc.org In addition to TPEs, γ-MBL can be utilized in the production of acrylic latexes through emulsion or dispersion polymerization techniques, expanding its application in coatings and adhesives. researchgate.net

Medicinal and Pharmaceutical Chemistry

The α-methylene-γ-butyrolactone core structure is a prominent feature in many natural products with significant biological activities. nih.gov This structural motif acts as a Michael acceptor, a chemical entity that can readily react with nucleophiles like those found in biological macromolecules. This reactivity is believed to be a key factor in the medicinal properties of these compounds.

Recent research has focused on synthesizing novel derivatives of α-methylene-γ-butyrolactone and evaluating their therapeutic potential. For instance, synthetic analogs bearing aryl groups have demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. nih.gov Some of these compounds showed efficacy comparable to last-resort antibiotics like vancomycin (B549263) and linezolid. nih.gov In the context of drug delivery, hydrogels derived from γ-MBL can be designed for the controlled release of therapeutic agents. nih.gov The field of medicinal chemistry continues to explore the potential of γ-MBL and its derivatives in developing new drugs for various diseases. nih.govmdpi.commdpi.com

Drug Discovery and Development

The α-methylene-γ-butyrolactone scaffold is a prominent feature in many sesquiterpene lactones and has been a critical component in the development of new therapeutic agents. nih.govbiosynth.com Its biological activity is often attributed to the Michael acceptor properties of the α,β-unsaturated lactone, which can covalently interact with biological nucleophiles like cysteine residues in proteins. nih.govnih.gov

One significant area of research is in cancer therapy. For instance, dimers of isatin-derived α-methylene-γ-butyrolactone have been synthesized and evaluated as potent anti-cancer agents. nih.gov SpiD3, a notable compound from this class, demonstrated low nanomolar potency and was identified as a covalent modifier of RELA and IKKβ proteins, key components of the NF-κB signaling pathway. nih.gov This pathway is often constitutively activated in various cancers. nih.gov SpiD3 was shown to inhibit the growth of leukemia cell lines, marking it as a promising pre-therapeutic lead for hematological malignancies. nih.gov

Furthermore, the α-methylene-γ-butyrolactone moiety has been incorporated into various scaffolds to create hybrid molecules with significant anticancer activities. nih.gov For example, a novel isatin-derived spirocyclic core containing this functionality was found to covalently bind to IKKβ and RELA, inhibiting the NF-κB pathway and inducing apoptosis in cancer cells. nih.gov

The versatility of the γ-butyrolactone ring extends to its role as a pharmacophore in a wide range of bioactive molecules and drugs. acs.org It is a structural component in FDA-approved drugs for diverse applications, highlighting its importance in medicinal chemistry. nih.gov

Table 1: Examples of γ-Methylene-γ-butyrolactone Derivatives in Drug Discovery

Compound Name/ClassTherapeutic AreaMechanism of Action (if known)Reference
SpiD3Anticancer (Leukemia)Covalent modification of RELA and IKKβ proteins, inhibition of NF-κB pathway. nih.gov nih.gov
Isatin-derived spirocyclic α-methylene-γ-butyrolactonesAnticancer (Ovarian)Covalent binding to IKKβ and RELA, inhibition of NF-κB pathway. nih.gov nih.gov
Borylated α-methylene-γ-butyrolactoneAnticancer (Pancreatic)Not fully elucidated, but demonstrates significant activity against pancreatic cancer cell lines. nih.gov nih.gov

Synthetic Intermediates for Bioactive Molecules

The γ-butyrolactone ring is a crucial synthetic intermediate for the creation of more complex and valuable molecules. researchgate.net Its structure is prevalent in a wide array of natural products with significant biological activities. nih.govresearchgate.net The development of synthetic methodologies to access substituted γ-lactones is a major focus in organic chemistry. researchgate.net

For example, the α-methylene-γ-butyrolactone unit is a key intermediate in the synthesis of various bioactive compounds, including those with potential applications in medicine and agriculture. nih.govresearchgate.net The synthesis of these intermediates often involves strategic chemical transformations to introduce the desired functionality and stereochemistry. researchgate.net

The versatility of γ-butyrolactones as synthetic building blocks is further demonstrated by their use in the preparation of optically active lignans (B1203133) and as key intermediates in the synthesis of complex natural products. nih.gov

Agrochemical Applications

The α-methylene-γ-butyrolactone scaffold is increasingly being explored for its potential in agriculture, particularly as a source of new fungicides. nih.govresearchgate.net The development of novel and effective fungicides is crucial for plant protection, especially in light of growing concerns about fungicide resistance and environmental impact. nih.gov

The α-methylene-γ-butyrolactone ring is a major bio-functional group in the structure of natural products like carabrone (B157551) and is recognized for its agricultural biological activity. nih.govresearchgate.net This has inspired the synthesis of numerous derivatives with the aim of developing new fungicidal agents. nih.govresearchgate.net

Research has shown that derivatives of α-methylene-γ-butyrolactone exhibit significant fungicidal activity against various plant pathogens. nih.govresearchgate.net For instance, a series of new ester and ether derivatives containing the α-methylene-γ-butyrolactone moiety were synthesized and tested against Colletotrichum lagenarium and Botrytis cinerea, with many showing moderate to significant activity. nih.govresearchgate.net

Further studies have explored the structure-activity relationship of these compounds. It was found that the electronic effect of substituents on an attached benzene (B151609) ring is important for fungicidal activity. nih.gov Specifically, meta-substitution on the benzene ring was shown to significantly improve potency compared to ortho- and para-substitution patterns. nih.gov

In another study, α-methylene-γ-butyrolactone derivatives containing a diphenyl ether moiety were designed and synthesized. acs.org Several of these compounds demonstrated potent fungicidal activities, particularly against Phytophthora capsici and Valsa mali. acs.org Compound B7, for example, exhibited high antioomycete activity against P. capsici. acs.org

The development of these natural product-based fungicides offers a promising avenue for creating more environmentally friendly and effective solutions for crop protection. nih.govresearchgate.net

Table 2: Fungicidal Activity of Selected γ-Methylene-γ-butyrolactone Derivatives

Compound/Derivative ClassTarget Pathogen(s)Key Research FindingReference
Ester and ether derivatives of α-methylene-γ-butyrolactoneColletotrichum lagenarium, Botrytis cinereaMeta-substitution on the benzene ring enhances fungicidal activity. nih.gov nih.gov
α-Methylene-γ-butyrolactone derivatives with a diphenyl ether moietyPhytophthora capsici, Valsa maliCompound B7 showed high activity against P. capsici. acs.org acs.org
Vanillin-derived α-methylene-γ-butyrolactone derivativesValsa mali, Fusarium graminearumExhibited good and selective fungicidal activities. acs.org acs.org
α-Methylene-γ-butyrolactone derivatives with hydrazide moietiesRhizoctonia solani, Physalospora piricola, Botrytis cinerea, Gaeumanomyces graminis, Valsa maliCompound 7IIj demonstrated broad-spectrum antifungal activity with low EC50 values. acs.org acs.org

Other Potential Industrial Applications

Beyond its applications in medicine and agriculture, γ-methylene-γ-butyrolactone and its derivatives have potential uses in other industrial sectors due to their unique chemical properties.

The α-methylene-γ-butyrolactone structure is a valuable building block in organic synthesis. nih.gov Its reactivity allows for a variety of chemical transformations, making it a versatile starting material for the synthesis of more complex molecules. researchgate.net The exocyclic double bond and the lactone ring provide two reactive sites that can be selectively targeted to create a diverse range of compounds. frontiersin.org This bifunctionality makes it a useful monomer in polymer chemistry, where it can undergo both vinyl-addition and ring-opening polymerization. science.gov The ability to produce this monomer from biorenewable sources like itaconic acid further enhances its appeal as a sustainable chemical building block. researchgate.netrsc.org

While γ-butyrolactone itself possesses a faint, weak odor, its derivatives have found some application in fragrance chemistry. scent.vnwikipedia.org The odor profile of γ-butyrolactone is described as having fatty, oily, and coconut-like notes. scent.vn Although specific applications of γ-methylene-γ-butyrolactone in fragrances are not extensively documented, the broader class of lactones is important in the fragrance industry for providing creamy, fruity, and fatty notes. The modification of the γ-butyrolactone structure, such as the introduction of a methylene group, can significantly alter its olfactory properties, suggesting potential for the development of novel fragrance ingredients. However, α-methyl-gamma-butyrolactone is noted as not being recommended for fragrance use. thegoodscentscompany.com

Q & A

Q. What are the primary synthetic routes for gamma-methylene-gamma-butyrolactone, and how do reaction conditions influence yield and purity?

this compound is synthesized via free-radical polymerization or organometallic-mediated radical (co)polymerization. Reaction parameters such as temperature, initiator type (e.g., cobalt complexes), and monomer feed ratios significantly impact molecular weight distribution and polymer architecture. For example, Wang et al. (2019) demonstrated that using bis(acetylacetonato)cobalt(II) as a mediator enables controlled polymerization, achieving polydispersity indices (PDI) below 1.3 and tailored pH-responsive properties in poly(vinyl alcohol) derivatives . Traditional methods often involve ring-opening or condensation reactions, but radical polymerization offers better control over functional group incorporation .

Q. How is this compound characterized structurally and functionally in polymer research?

Key characterization techniques include:

  • NMR spectroscopy : To confirm lactone ring integrity and copolymer composition.
  • Gel Permeation Chromatography (GPC) : For molecular weight analysis.
  • Differential Scanning Calorimetry (DSC) : To study thermal transitions (e.g., glass transition temperature, T_g).
  • pH-responsive testing : Monitoring solubility changes in aqueous media at varying pH levels . For example, copolymers with this compound exhibit reversible solubility shifts between pH 3–6 due to lactone hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported toxicokinetic data for this compound derivatives?

Discrepancies in metabolism studies (e.g., hepatic vs. renal clearance pathways) require systematic validation:

  • In vitro assays : Liver microsomal studies to identify cytochrome P450 isoforms involved in lactone hydrolysis.
  • Isotopic labeling : Tracking metabolic intermediates (e.g., GHB) via deuterated analogs (GBL-d6) in biofluids .
  • Cross-species comparisons : Rodent vs. primate models to assess interspecies metabolic variability . For instance, Schep et al. (2012) highlighted species-specific differences in GHB elimination half-lives (20–60 minutes in humans vs. 15–30 minutes in rodents) .

Q. How can organometallic-mediated radical polymerization optimize copolymer design for biomedical applications?

Advanced methods include:

  • Monomer sequence control : Tuning comonomer reactivity ratios (e.g., acrylates vs. lactones) to achieve gradient or block architectures.
  • Post-polymerization modification : Introducing bioorthogonal groups (e.g., azides) for drug conjugation.
  • pH-triggered degradation : Designing micellar carriers that release payloads in acidic tumor microenvironments . Wang et al. (2019) reported poly(this compound-co-vinyl alcohol) copolymers with >90% degradation within 24 hours at pH 5.0, demonstrating potential for targeted drug delivery .

Q. What analytical challenges arise in detecting this compound in complex biological matrices?

Challenges include:

  • Matrix interference : Lipids/proteins in plasma may co-elute with lactones during GC-MS analysis.
  • Thermal instability : Derivatization (e.g., silylation) improves volatility but risks lactone ring decomposition.
  • Sensitivity : Limits of detection (LOD) <1 ng/mL require headspace GC-FID with internal standards (e.g., alpha-methylene-gamma-butyrolactone) . Lebeau et al. (2000) achieved 0.1 µg/mL LOD for GBL in urine using dual-column confirmation and deuterated internal standards .

Data Contradictions and Resolution

Q. How do conflicting reports on this compound’s cytotoxicity inform experimental design?

Discrepancies in cytotoxicity assays (e.g., IC50 values) may stem from:

  • Cell line variability : Primary vs. immortalized cells (e.g., HepG2 vs. HEK293).
  • Hydrolysis rate differences : Lactone stability in cell culture media affects metabolite (GHB) concentrations. Mitigation strategies:
  • Standardized protocols : Pre-hydrolysis of lactones to GHB for consistent dosing.
  • Real-time monitoring : LC-MS/MS quantification of intracellular lactone/GHB ratios .

Q. Methodological Recommendations

  • Synthesis : Prioritize organometallic-mediated radical polymerization for controlled architectures.
  • Characterization : Combine NMR, GPC, and DSC for comprehensive polymer analysis.
  • Toxicology : Use isotopic labeling and cross-species models to validate metabolic pathways.

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gamma-Methylene-gamma-butyrolactone
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.